molecular formula C6H7BrN2O B2965857 5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one CAS No. 100449-89-6

5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one

Cat. No.: B2965857
CAS No.: 100449-89-6
M. Wt: 203.039
InChI Key: NPKVSPCSHIJAIY-UHFFFAOYSA-N
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Description

5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and a dihydropyrazinone ring structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one typically involves the bromination of 3,6-dimethyl-1,2-dihydropyrazin-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazinones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromine atom and the dihydropyrazinone ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in π-π interactions, which are essential for its biological activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethyl-1,2-dihydropyrazin-2-one: Lacks the bromine atom, resulting in different reactivity and applications.

    5-chloro-3,6-dimethyl-1,2-dihydropyrazin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    5-bromo-3,6-dimethyl-1,2-dihydropyrazine: Similar but lacks the carbonyl group, affecting its chemical properties

Uniqueness

5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

5-bromo-3,6-dimethyl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)8-4(2)6(10)9-3/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKVSPCSHIJAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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